molecular formula C19H22N2O3 B5363177 (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE

Cat. No.: B5363177
M. Wt: 326.4 g/mol
InChI Key: MFAMOTDVVKJMOT-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE is a complex organic compound with a unique structure that includes both amino and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE typically involves multiple steps, starting with the preparation of the amino and phenoxy precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as candidates for drug development due to their ability to interact with specific molecular targets .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes and polymers. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE involves its interaction with specific molecular targets. The amino and phenoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its stability and reactivity make it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)15-8-10-17(11-9-15)23-12-18(22)24-21-19(20)16-6-4-14(3)5-7-16/h4-11,13H,12H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAMOTDVVKJMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=C(C=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)C(C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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